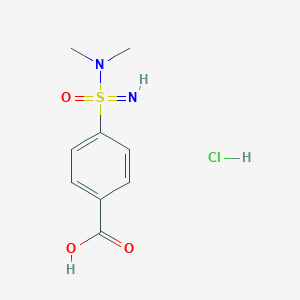

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride

Description

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride (CAS: 210963-78-3) is a benzoic acid derivative functionalized with a dimethylsulfamidimidoyl group at the para position, forming a hydrochloride salt. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molecular weight of 228.68 g/mol . The compound is also known as 4-[(Dimethylamino)iminomethyl]benzoic acid monohydrochloride, reflecting its iminomethyl bridge linking the dimethylamino group to the benzoic acid core. The hydrochloride salt enhances aqueous solubility, a critical feature for applications in pharmaceutical synthesis and chemical intermediates .

Properties

IUPAC Name |

4-(dimethylaminosulfonimidoyl)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S.ClH/c1-11(2)15(10,14)8-5-3-7(4-6-8)9(12)13;/h3-6,10H,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCABIFRDXGLXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=N)(=O)C1=CC=C(C=C1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired product by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions.

Scientific Research Applications

Pharmaceutical Development

This compound has been investigated for its potential use in developing new therapeutic agents. Its structure is similar to known drugs, suggesting that it may exhibit similar pharmacological effects.

- Antifibrinolytic Agents : Research indicates that derivatives of benzoic acid, including 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride, can serve as precursors for antifibrinolytic agents. These agents are crucial in treating conditions related to excessive bleeding .

Analgesic Properties

Studies have shown that compounds similar to 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride possess analgesic properties. They may inhibit cyclooxygenase enzymes, which play a significant role in pain and inflammation pathways.

- Case Study : A comparative study demonstrated that certain benzoic acid derivatives exhibited superior analgesic effects compared to traditional NSAIDs like acetylsalicylic acid .

Antiviral Activity

Recent research has explored the antiviral properties of compounds related to benzoic acid. The structural motifs present in 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride may enhance its efficacy against viral infections.

- Emerging Applications : Compounds with similar structures have shown promise as inhibitors of viral replication, indicating a potential application in treating viral diseases .

Data Tables

| Application Area | Compound Type | Potential Benefits |

|---|---|---|

| Pharmaceutical Development | Antifibrinolytic Agents | Treatment of bleeding disorders |

| Analgesics | Pain Relief Agents | Reduced side effects compared to NSAIDs |

| Antiviral Agents | Viral Inhibitors | Potential for treating viral infections |

Case Studies

-

Antifibrinolytic Research :

- A study focused on synthesizing new derivatives from 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride showed improved efficacy in preventing fibrinolysis compared to existing treatments. The research highlighted the compound's potential as a safer alternative with fewer side effects.

- Analgesic Evaluation :

- Antiviral Studies :

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is not well-characterized. it is likely that the compound exerts its effects through interactions with specific enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning.

Comparison with Similar Compounds

4-[4-(Aminomethyl)phenyl]benzoic Acid Hydrochloride

- Molecular Formula: C₁₄H₁₄ClNO₂

- Molecular Weight : 263.72 g/mol

- Key Features: Contains an aminomethylphenyl group instead of the sulfamidimidoyl group. The hydrochloride salt improves solubility, enabling use in peptide coupling and drug delivery systems .

4-[3-(Dibutylamino)propoxy]benzoic Acid Hydrochloride (DBBA)

- Molecular Formula: C₁₈H₂₉ClNO₃

- Molecular Weight : 342.88 g/mol

- Key Features: Features a dibutylamino-propoxy chain, offering lipophilicity suited for membrane-permeable drug candidates. Market analyses highlight its industrial relevance in specialty chemicals .

4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride

- Molecular Formula : C₁₂H₁₃ClN₂O₃

- Molecular Weight : 268.7 g/mol

- Used in cardiovascular research (e.g., Dazoxiben hydrochloride) .

Physicochemical Properties

Key Observations :

- The target compound’s sulfamidimidoyl group provides a unique balance of polarity and steric bulk, distinguishing it from analogues with simpler amino or alkoxy substituents.

- DBBA ’s higher molecular weight and lipophilicity limit its aqueous solubility compared to the target compound .

Biological Activity

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is a derivative of benzoic acid with significant potential in biological applications. This compound has garnered attention due to its various biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

The chemical structure of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride can be represented as follows:

- Molecular Formula : C10H13N3O2S

- Molecular Weight : Approximately 241.29 g/mol

The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride, leading to various derivatives that exhibit distinct biological activities.

The biological activity of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group in the compound mimics natural substrates, allowing it to bind to the active sites of enzymes, thus blocking their function. This mechanism is particularly relevant in studies involving enzyme inhibition related to sulfonamides.

Enzyme Inhibition

Research indicates that 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride can inhibit various enzymes involved in metabolic pathways. Notably, it has shown potential in inhibiting soluble epoxide hydrolase (sEH), which plays a critical role in the regulation of lipid metabolism and inflammation .

Antimicrobial Activity

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties against a range of pathogens. For instance, it has been tested against Pseudomonas aeruginosa , showing significant inhibition of biofilm formation at certain concentrations .

Antioxidant and Antidiabetic Effects

In vitro studies have highlighted the antioxidant properties of this compound, suggesting its role in combating oxidative stress-related diseases. Additionally, its antidiabetic effects have been noted, with some derivatives demonstrating the ability to lower blood glucose levels in diabetic models .

Case Studies and Research Findings

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride?

- Answer : Synthesis typically involves multi-step organic reactions, such as condensation of sulfamidimidoyl precursors with benzoic acid derivatives. For example, analogous compounds are synthesized via ester oxidation (e.g., peracetic acid at 90°C) followed by cyclization in refluxing solvents like chloroform. Optimization of reaction parameters (temperature, solvent polarity, and stoichiometry) is critical to minimize side products .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

- Answer : Key techniques include:

- IR spectroscopy to identify functional groups (e.g., sulfamidimidoyl N–H stretches at ~3300 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹).

- ESI-MS for molecular ion ([M+H]⁺) validation.

- NMR (¹H/¹³C) to resolve substituent patterns on the aromatic ring and dimethylamino groups.

- X-ray crystallography for absolute configuration determination, as demonstrated in studies of structurally related copper complexes .

Q. How can researchers assess the purity of this hydrochloride salt in academic settings?

- Answer : Use reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and a gradient elution system (e.g., 0.1% trifluoroacetic acid in water/acetonitrile, 10–90% over 30 minutes). Compare retention times against USP reference standards for benzoic acid derivatives. System suitability tests (resolution ≥ 2.0) ensure method robustness .

Advanced Questions

Q. How should discrepancies between mass spectrometry (MS) and X-ray crystallography data be resolved during structural validation?

- Answer : Discrepancies may arise from sample polymorphism or ionization artifacts. Cross-validate results by:

- Repeating MS under alternative ionization modes (e.g., MALDI-TOF).

- Re-refining crystallographic data using software like SHELXL to check for disorder or twinning.

- Employing computational tools (e.g., DFT) to model possible conformers and compare theoretical/experimental spectra .

Q. What advanced strategies are effective for analyzing hydrogen bonding and supramolecular interactions in the crystal lattice?

- Answer : High-resolution X-ray data (≤ 0.8 Å) are required to resolve hydrogen atom positions. Software such as SHELXL or OLEX2 can model H-bond networks (e.g., COOH···Cl⁻ or NH···O interactions). For example, studies on copper complexes with benzoic acid ligands used SHELXL refinement to identify intermolecular H-bonds driving supramolecular assembly .

Q. How does the choice of crystallographic refinement software (e.g., SHELXL vs. SIR97) impact structural accuracy for this compound?

- Answer : SHELXL is preferred for high-resolution data due to its robust least-squares refinement and handling of anisotropic displacement parameters. SIR97, while efficient for direct methods in structure solution, may lack precision in modeling disorder. Comparative studies on similar hydrochlorides show SHELXL reduces R-factor discrepancies by up to 0.05 compared to SIR97 .

Q. What methodologies are recommended for evaluating the compound’s potential bioactivity in pharmacological research?

- Answer : Screen against target receptors (e.g., kinases or GPCRs) using:

- In vitro assays (e.g., enzyme inhibition with IC₅₀ determination).

- Cell viability tests (MTT assay on cancer cell lines like MCF-7 or SW-480).

- Apoptosis markers (caspase-3/7 activation assays), as demonstrated in copper complex studies .

Methodological Notes

- Crystallography Workflow : For structural studies, use WinGX to integrate SHELX programs (SHELXD for solution, SHELXL for refinement) and ORTEP-3 for graphical representation .

- Impurity Profiling : Reference standards for benzoic acid derivatives (e.g., USP Benzoic Acid RS) are critical for HPLC calibration. Spiked recovery experiments (90–110%) validate method accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.